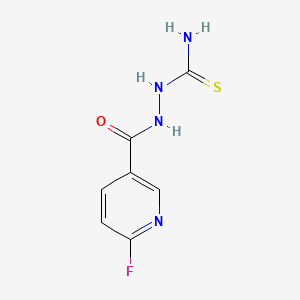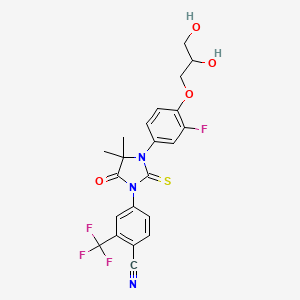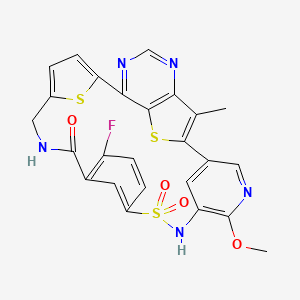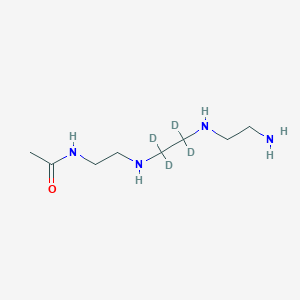
Florfenicol-d3 Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Florfenicol Amine-d3 is a deuterated form of Florfenicol Amine, which is a metabolite of Florfenicol. Florfenicol is a fluorinated derivative of thiamphenicol and is widely used as a veterinary antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The deuterated form, Florfenicol Amine-d3, is often used in scientific research for its stable isotope labeling properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Florfenicol Amine-d3 can be synthesized through the deuteration of Florfenicol Amine. The process involves the incorporation of deuterium atoms into the molecular structure of Florfenicol Amine. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of Florfenicol Amine-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Florfenicol Amine-d3 is extensively used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mécanisme D'action
Florfenicol Amine-d3, like Florfenicol, exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This mechanism is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol .
Comparaison Avec Des Composés Similaires
Florfenicol Amine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. Similar compounds include:
Florfenicol: The parent compound, widely used as a veterinary antibiotic.
Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity
Florfenicol Amine-d3 stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Propriétés
Formule moléculaire |
C10H14FNO3S |
|---|---|
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3 |
Clé InChI |
XLSYLQDVLAXIKK-BFHKXKNSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



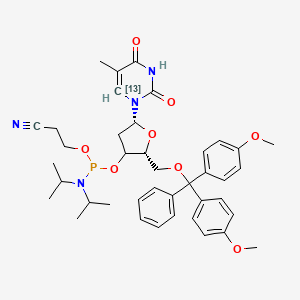
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
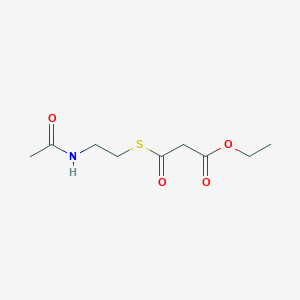
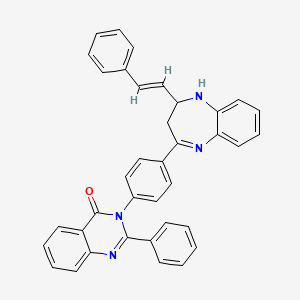



![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
